

Application Note: Isocyclocitral as a Standard for Analytical Method Development

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Compound of Interest

Compound Name: *Isocyclocitral*

Cat. No.: *B075674*

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Abstract

This document provides a comprehensive guide for the use of **isocyclocitral** as an analytical standard in method development for the quantification of fragrance ingredients in complex matrices such as cosmetics and consumer products. Detailed protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are presented, along with illustrative method validation data based on International Council for Harmonisation (ICH) guidelines. This application note serves as a practical resource for establishing robust and reliable analytical methods for quality control and research purposes.

Introduction

Isocyclocitral (CAS: 1335-66-6) is a widely used fragrance ingredient characterized by a powerful, green, and leafy aroma.^[1] Its incorporation into a diverse range of products, including perfumes, lotions, and creams, necessitates accurate and precise analytical methods for its quantification to ensure product quality, consistency, and compliance with regulatory standards.^[2] The use of a well-characterized **isocyclocitral** analytical standard is fundamental to achieving reliable and reproducible results.

This application note outlines a systematic approach to developing and validating a quantitative analytical method for **isocyclocitral**. It includes detailed information on the physicochemical

properties of **isocyclocitral**, sample preparation, chromatographic conditions, and method validation parameters.

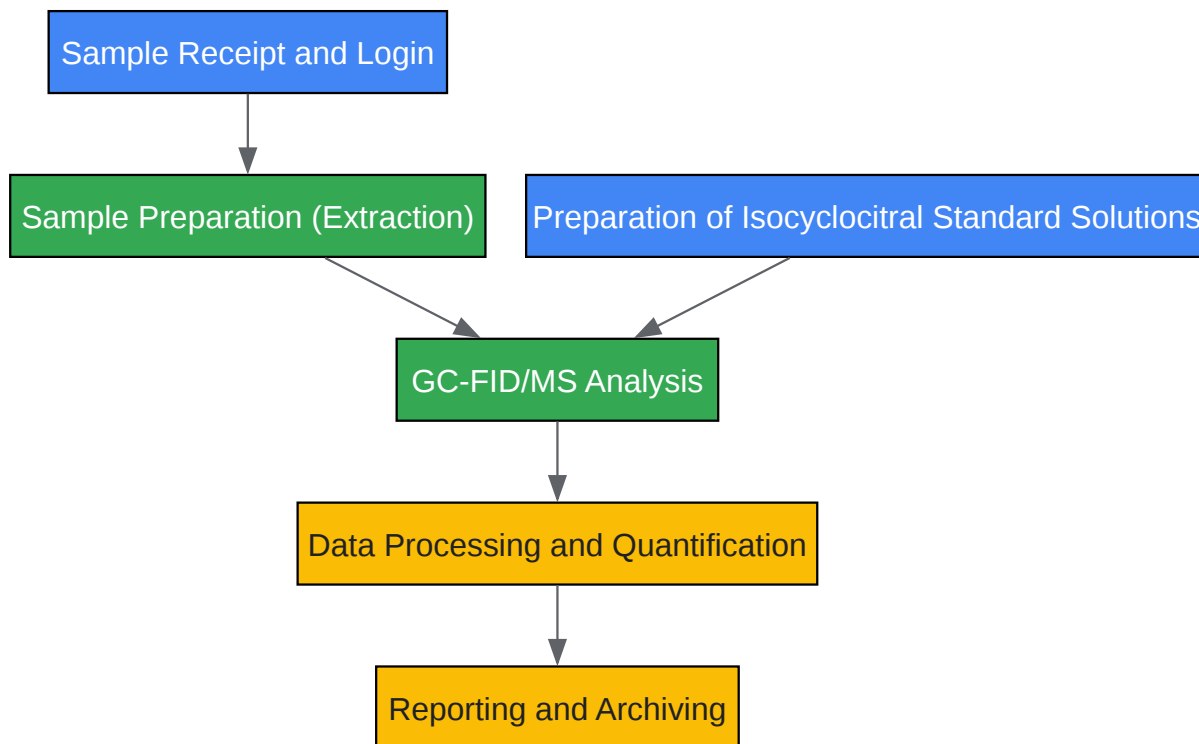
Physicochemical Properties of Isocyclocitral

A thorough understanding of the chemical and physical properties of **isocyclocitral** is crucial for method development, particularly in selecting appropriate solvents, extraction techniques, and chromatographic conditions.

Property	Value
Molecular Formula	C ₁₀ H ₁₆ O[3][4]
Molecular Weight	152.23 g/mol [3][4]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	202.6 °C at 760 mmHg
Flash Point	66.7 °C
Purity (by GC)	≥ 98.0%[2]
Solubility	Soluble in ethanol and oils; insoluble in water[5]

Analytical Method Workflow

The quantification of **isocyclocitral** in a typical product matrix follows a structured workflow to ensure data integrity and reproducibility. The key stages are outlined in the diagram below.



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Figure 1: General analytical workflow for **isocyclocitral** quantification.

Experimental Protocols

Materials and Reagents

- **Isocyclocitral** analytical standard ($\geq 98.0\%$ purity)
- Methanol (HPLC grade)
- Methylene chloride (GC grade)
- Anhydrous sodium sulfate
- 0.45 μm PTFE syringe filters

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **isocyclocitral** standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation Protocol (Lotion Matrix)

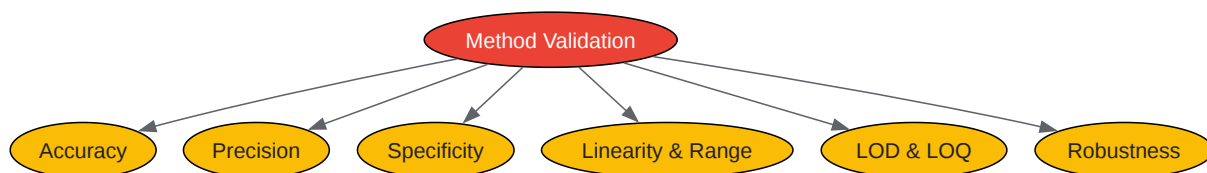
- Accurately weigh 1.0 g of the lotion sample into a 15 mL glass centrifuge tube.
- Add 5 mL of methanol and vortex for 1 minute to disperse the sample.
- Add 5 mL of methylene chloride and vortex for an additional 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the lower methylene chloride layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

Gas Chromatography (GC) Method

Parameter	GC-FID	GC-MS
Instrument	Agilent 8890 GC or equivalent	Agilent 8890 GC with 5977B MSD or equivalent
Column	HP-5, 30 m x 0.32 mm ID, 0.25 μ m film	HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film
Inlet Temperature	250 °C	250 °C
Injection Volume	1 μ L	1 μ L
Injection Mode	Splitless	Splitless
Carrier Gas	Helium	Helium
Flow Rate	1.2 mL/min	1.0 mL/min
Oven Program	70°C (1 min), then 15°C/min to 280°C (5 min)	70°C (1 min), then 15°C/min to 280°C (5 min)
Detector Temp.	300 °C	N/A
MS Source Temp.	N/A	230 °C
MS Quad Temp.	N/A	150 °C
Scan Mode	N/A	Full Scan (m/z 40-350) or SIM

Method Validation

The analytical method should be validated to demonstrate its suitability for the intended purpose. The validation should encompass the parameters outlined by the ICH guidelines.



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Figure 2: Key parameters for analytical method validation.

Illustrative Method Validation Data

The following table presents typical performance data for the validated method. This data is for illustrative purposes and should be generated for each specific application and matrix.

Parameter	Acceptance Criteria	Illustrative Result
Linearity (R^2)	≥ 0.995	0.9992
Range	-	0.5 - 50 $\mu\text{g/mL}$
Limit of Detection (LOD)	-	0.15 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	-	0.5 $\mu\text{g/mL}$
Accuracy (% Recovery)	90.0 - 110.0%	98.5% - 104.2%
Precision (RSD%)		
- Repeatability (n=6)	$\leq 2.0\%$	1.5%
- Intermediate Precision	$\leq 3.0\%$	2.8%
Specificity	No interference at the retention time of isocyclocitral	Pass

Conclusion

The protocols and data presented in this application note demonstrate that **isocyclocitral** can be effectively used as an analytical standard for the development of robust and reliable GC-FID and GC-MS methods. The detailed experimental procedures and validation guidelines provide a solid foundation for laboratories to implement accurate quantification of **isocyclocitral** in various complex product matrices, thereby supporting quality assurance and product development activities.

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